2-Hydroxypentanoate

Description

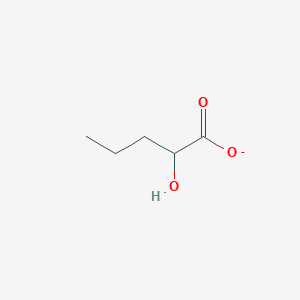

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Metabolic Pathways

2-Hydroxypentanoate plays a significant role in metabolic processes, particularly in the degradation of aromatic compounds. Research has shown that specific genes responsible for the metabolism of 2-hydroxypentanoate are crucial for the growth of certain bacterial strains on biphenyl and ethylbenzene substrates. For instance, studies involving Rhodococcus sp. strain RHA1 demonstrated that the introduction of plasmids containing intact metabolic genes restored growth capabilities on biphenyl, indicating that these genes are essential for the primary metabolism of 2-hydroxypentanoate during degradation processes .

Table 1: Key Metabolic Pathway Genes Involved with 2-Hydroxypentanoate

| Gene Name | Function | Organism |

|---|---|---|

| bphGF1E1 | Primary metabolism of biphenyl and ethylbenzene | Rhodococcus sp. RHA1 |

| bphD1 | Degradation of biphenyl to benzoate | Rhodococcus sp. RHA1 |

| etbCbphD1E2F2 | Involved in toxic metabolite prevention | Rhodococcus sp. RHA1 |

Therapeutic Applications

The therapeutic potential of 2-hydroxypentanoate is also noteworthy. Compounds derived from or related to 2-hydroxypentanoate have been explored for their effects on various health conditions, particularly in the context of neuroprotection and metabolic disorders.

- Neuroprotection : Research indicates that selective inhibitors derived from compounds related to 2-hydroxypentanoate may be effective in treating conditions such as glaucoma. These compounds have been shown to inhibit calpain-2 activation, thereby protecting retinal neurons from cell death induced by increased intraocular pressure .

- Diabetes Disorders : There is emerging evidence suggesting that compounds related to 2-hydroxypentanoate could be utilized in treating diabetes-related disorders, including Wolfram syndrome .

Table 2: Therapeutic Effects of Compounds Related to 2-Hydroxypentanoate

| Application | Compound Type | Effect |

|---|---|---|

| Glaucoma | Calpain-2 inhibitors | Neuroprotection against retinal cell death |

| Diabetes Disorders | Selective inhibitors | Potential treatment for Wolfram syndrome |

Biotechnological Innovations

In biotechnology, 2-hydroxypentanoate is being investigated for its role in developing bioactive compounds and biopolymers. Its structural properties make it a candidate for creating biodegradable materials and drug delivery systems.

- Biodegradable Polymers : Research has highlighted the potential of biopolymers like poly(3-hydroxybutyrate) in encapsulating drugs and constructing scaffolds for tissue engineering. The incorporation of compounds like 2-hydroxypentanoate could enhance the mechanical properties and biodegradability of these materials .

- Drug Delivery Systems : Nanospheres made from biopolymers containing derivatives of 2-hydroxypentanoate have shown promise in targeted drug delivery applications, particularly in cancer treatments where controlled release mechanisms are crucial .

Table 3: Biotechnological Applications Involving 2-Hydroxypentanoate

| Application | Description | Potential Benefits |

|---|---|---|

| Biodegradable Polymers | Use in drug encapsulation | Enhanced biodegradability |

| Drug Delivery Systems | Nanospheres for targeted delivery | Improved therapeutic efficacy |

Q & A

Q. What safety protocols are critical when handling 2-hydroxypentanoate in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.